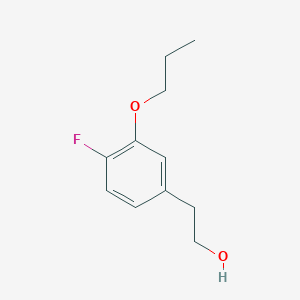
4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine, fluorine, and methyl groups attached to the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Methylation: The methyl groups are introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur, depending on the substituents and reaction conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Bromine (Br2), iron (Fe) catalyst.
Nucleophilic Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO).
Friedel-Crafts Alkylation: Methyl chloride (CH3Cl), aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate, K2CO3).
Major Products
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl derivatives with additional oxygen-containing functional groups.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-fluoroaniline: Similar in structure but with an amino group instead of methyl groups.
4-Bromo-3,5-dimethylphenylamine: Similar but lacks the fluorine atom.
4-Bromo-3,5-dimethylbenzaldehyde: Similar but contains an aldehyde group instead of a fluorine atom.
Uniqueness
4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl is unique due to the specific combination of bromine, fluorine, and methyl groups on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-fluoro-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF/c1-9-7-12(8-10(2)14(9)16)11-3-5-13(15)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDMFIWRMWICPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Diethylamino)phenyl]-2-pentanol](/img/structure/B7994905.png)




![2-[(Di-n-butylamino)methyl]thiophenol](/img/structure/B7994943.png)







